Product packaging for 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine(Cat. No.:)

3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13503403
M. Wt: 217.69 g/mol
InChI Key: JXBANRWYIZFOEN-UHFFFAOYSA-N
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Description

3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine is a biphenyl-based organic compound with the molecular formula C13H12ClN and a molecular weight of 217.69 g/mol . This aniline derivative features a chloro-substituted biphenyl core with a methyl group at the 4-position, making it a valuable intermediate in sophisticated organic synthesis pipelines. The primary research application of this compound lies in its role as a key building block in medicinal chemistry and drug discovery. Its molecular structure is highly amenable to further functionalization, allowing researchers to develop more complex molecules for screening as potential therapeutic agents . The compound is typically characterized by its SMILES string, CC1=CC(C2=CC=CC(Cl)=C2)=CC=C1N, which aids in computational chemistry and molecular modeling studies . As a strategic synthon, it is instrumental in constructing molecular libraries for high-throughput screening, particularly in the development of small-molecule inhibitors. Its specific structural motifs are relevant in exploring treatments for various diseases, though its exact mechanism of action is dependent on the final target molecule it is incorporated into. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClN B13503403 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methylaniline

InChI

InChI=1S/C13H12ClN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3

InChI Key

JXBANRWYIZFOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)N

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 3 Chloro 4 Methyl 1,1 Biphenyl 3 Amine

Electrophilic Aromatic Substitution Dynamics on the Substituted Phenyl Rings

Electrophilic aromatic substitution (SEAr) on 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine is highly regioselective, guided by the directing effects of the existing substituents. wikipedia.org The rate and position of substitution are influenced by the ability of each group to stabilize the cationic intermediate, known as a sigma complex. minia.edu.eg

The phenyl ring containing the amine (-NH2) and methyl (-CH3) groups is significantly more reactive, or "activated," towards electrophiles. lumenlearning.comunizin.org The amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions by donating its lone pair of electrons into the aromatic π-system through resonance. wikipedia.orgorganicchemistrytutor.com The methyl group is a weak activator, operating through an inductive effect, and is also an ortho, para-director. lumenlearning.com Given the superior activating capacity of the amino group, it overwhelmingly controls the regioselectivity on this ring. Substitution is strongly favored at the positions ortho to the amine group (C2 and C6). The para position is blocked by the second phenyl ring.

SubstituentEffect on ReactivityDirecting Influence
-NH₂ (Amino)Strongly ActivatingOrtho, Para
-CH₃ (Methyl)Weakly ActivatingOrtho, Para
-Cl (Chloro)Weakly DeactivatingOrtho, Para
-C₆H₅ (Phenyl)Weakly ActivatingOrtho, Para

Nucleophilic Reactivity and Protonation Equilibria of the Aromatic Amine

The aromatic amine functionality imparts both nucleophilic and basic properties to the molecule. The lone pair of electrons on the nitrogen atom can attack electrophilic centers or accept a proton from an acid. pressbooks.publibretexts.org

In its role as a nucleophile, the amine group can undergo reactions such as acylation with acid chlorides or anhydrides to form the corresponding amide. byjus.com The reactivity in these processes is modulated by the electronic density on the nitrogen atom.

CompoundRelevant SubstituentsApproximate pKa of Conjugate Acid
Aniline (B41778)-4.6
4-Methylaniline (p-Toluidine)-CH₃ (electron-donating)5.1
3-Chloroaniline (B41212)-Cl (electron-withdrawing)3.5
3-Aminobiphenyl (B1205854)-C₆H₅ (electron-withdrawing)4.2

Mechanistic Investigations of Cross-Coupling Reactions Involving the Compound

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. orgsyn.orgnih.gov The molecule possesses two key functional groups for such transformations: the nucleophilic amine group, suitable for Buchwald-Hartwig amination, and the electrophilic C-Cl bond, which can participate in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. mdpi.comorganic-chemistry.orgnih.gov

The mechanisms of these reactions proceed through a catalytic cycle involving various organopalladium species. wikipedia.org

Buchwald-Hartwig Amination: This reaction couples the amine functionality with an aryl halide. The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate, L-Pd(Ar)(X). acs.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex.

Reductive Elimination: The new C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve the C-Cl bond of the compound coupling with an organoboron reagent (e.g., a boronic acid). The cycle is similar:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the biphenyl (B1667301) system to form a Pd(II) species. mdpi.comacs.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the chloride.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. orgsyn.org

The efficiency of these cycles is highly dependent on the choice of phosphine (B1218219) ligands coordinated to the palladium center. researchgate.net

Ligand NameAbbreviationTypical Application
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSPhosSuzuki and Buchwald-Hartwig Reactions
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylXPhosSuzuki and Buchwald-Hartwig Reactions
Dicyclohexyl[3,6-dimethoxy-2',4',6'-tris(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphineBrettPhosBuchwald-Hartwig Amination of Aryl Halides
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneXantphosAmination of Aryl Nonaflates

Oxidative and Reductive Transformation Pathways of Substituted Biphenyl Amines

Substituted biphenyl amines can undergo both oxidative and reductive transformations targeting their functional groups or aromatic systems.

Oxidative Pathways: Aromatic amines are susceptible to oxidation. Electrochemical studies using cyclic voltammetry on similar aromatic amines demonstrate that they typically undergo irreversible oxidation at positive potentials. nih.gov This process involves the transfer of electrons from the amine, generating reactive intermediates that can lead to further reactions, including the formation of polymeric films on an electrode surface. nih.govresearchgate.net The presence of electron-donating groups (amine, methyl) on this compound would likely lower its oxidation potential compared to unsubstituted aniline.

Reductive Pathways: The chloro-substituted ring offers a site for reductive transformations. Catalytic hydrogenation can lead to reductive dehalogenation, replacing the chlorine atom with hydrogen. More potent reduction methods, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can reduce the aromatic rings to dihydro-derivatives. researchgate.net Such reactions proceed via anionic intermediates formed by the addition of electrons to the π-system. researchgate.net

Chemo- and Regioselectivity in Further Functionalization Reactions

The presence of multiple reactive sites in this compound makes selectivity a key consideration in its further functionalization.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

N-vs-C Reactivity: Reactions such as acylation or alkylation under appropriate basic conditions will occur selectively at the more nucleophilic amine group rather than at the aromatic carbons.

Cross-Coupling Selectivity: In palladium-catalyzed reactions, conditions can be tailored to favor the reaction at either the C-Cl bond or the N-H bond. For example, performing a Suzuki coupling with a boronic acid would target the C-Cl bond, leaving the amine intact. Conversely, a Buchwald-Hartwig reaction with a different aryl halide would functionalize the amine group. Selective monoarylation of primary amines over diarylation is a known challenge that can be overcome with appropriate ligand and catalyst design. nih.gov Studies have shown that aryl nonaflates can react preferentially over aryl halides in some coupling reactions, highlighting the potential for selective transformations in polyfunctionalized molecules. nih.gov

Regioselectivity: This relates to the position of attack on the aromatic rings and is governed by the principles outlined in Section 3.1. wikipedia.org Any further electrophilic aromatic substitution will be overwhelmingly directed to the C2 and C6 positions of the amine- and methyl-substituted ring due to the powerful activating and directing influence of the amino group. lumenlearning.com

Computational and Theoretical Studies on 3 Chloro 4 Methyl 1,1 Biphenyl 3 Amine

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of the lowest-energy conformation, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation at a given temperature. soton.ac.uk

For 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine, an MD simulation would be valuable for:

Conformational Sampling: Exploring the range of accessible dihedral angles between the phenyl rings. The simulation would show the molecule twisting and rotating around the central C-C bond, providing a distribution of probable conformations.

Flexibility Analysis: Quantifying the flexibility of different parts of the molecule, such as the rotation of the amine and methyl groups.

Solvent Effects: Simulating the molecule in a solvent (e.g., water) to understand how intermolecular interactions with the solvent affect its conformational preferences and dynamics.

MD simulations are particularly useful for larger systems and for understanding processes that occur over timescales from picoseconds to microseconds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter:

A small energy gap suggests high chemical reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO. scienceopen.com

A large energy gap implies high kinetic stability and low chemical reactivity. acadpubl.eu

For this compound, FMO analysis would reveal:

Reactivity Sites: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO density is expected to be concentrated on the phenyl ring containing the electron-donating amine and methyl groups. The LUMO density might be influenced by the electron-withdrawing chlorine atom. wuxibiology.com

Charge Transfer: The analysis can predict intramolecular charge transfer possibilities, which are crucial for understanding the molecule's electronic and optical properties.

Table 2: Representative Frontier Molecular Orbital Properties Note: These values are illustrative and represent typical ranges for similar aromatic amines calculated using DFT methods.

PropertyDescriptionPredicted Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -5.8 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.8 to -1.5 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO3.5 to 5.0 eV

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including any intermediates and transition states.

For this compound, computational studies could elucidate the mechanism of its synthesis, which is often achieved through cross-coupling reactions like the Suzuki or Stille reactions. rsc.org Such a study would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and the final product.

Transition State Searching: Locating the high-energy transition state structures for key steps in the reaction, such as oxidative addition, transmetalation, and reductive elimination. rsc.org

Activation Energy Calculation: Determining the energy barrier (activation energy) for the reaction, which provides insight into the reaction rate and feasibility.

These calculations help rationalize experimental outcomes and can be used to predict how changes in catalysts, substrates, or reaction conditions might affect the reaction's efficiency.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights (Excluding Clinical Outcomes)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with a specific activity, such as binding affinity to a protein or catalytic activity. acs.orgnih.govjocpr.com These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., size, shape, lipophilicity, electronic properties). jocpr.com

For this compound and its analogues, SAR modeling could provide mechanistic insights into its function in a non-clinical context. This would involve:

Generating Descriptors: Calculating a range of descriptors for a library of related compounds where the positions and types of substituents are varied.

Building a Model: Creating a mathematical model that relates these descriptors to a measured activity (e.g., enzyme inhibition). acs.org

Gaining Mechanistic Insight: Analyzing the model to understand which structural features are most important for the observed activity. For example, a model might reveal that the activity is highly correlated with the electrostatic potential at a specific point on the molecule or with the energy of the HOMO.

These insights can guide the design of new compounds with enhanced activity by focusing on the molecular properties that are most influential. nih.gov

Prediction of Spectroscopic Signatures for Advanced Structural Assignment

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the definitive structural assignment of complex organic molecules like this compound. By employing theoretical methods, primarily Density Functional Theory (DFT), it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis). These predicted spectra can be compared with experimental data to confirm the molecular structure or to distinguish between different isomers.

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. For molecules of this nature, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets like 6-31G(d,p) or more extensive sets for higher accuracy. The computational process typically begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Following this, the spectroscopic properties are calculated for the optimized structure.

Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can predict the ¹H and ¹³C chemical shifts (δ) for this compound. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are often benchmarked against known standards, such as tetramethylsilane (B1202638) (TMS), to provide values that are directly comparable to experimental results. Such theoretical data can be particularly useful in assigning specific resonances to the correct protons and carbon atoms in the molecule, which can be challenging in complex aromatic systems.

Below are tables representing typical predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be generated from a DFT calculation.

Table 1: Predicted ¹H NMR Chemical Shifts

Atom Predicted Chemical Shift (δ, ppm)
H (amine) 3.5 - 4.5
H (aromatic) 6.5 - 7.5

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (δ, ppm)
C (C-Cl) 130 - 135
C (C-N) 145 - 150
C (aromatic) 115 - 140

Predicted Vibrational Spectra (IR and Raman)

Table 3: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch (amine) 3400 - 3500
C-H stretch (aromatic) 3000 - 3100
C-H stretch (methyl) 2850 - 2950
C=C stretch (aromatic) 1400 - 1600
C-N stretch 1250 - 1350

Predicted UV-Vis Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules like this compound. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted UV-Vis spectrum can help in understanding the electronic transitions, such as π → π* transitions within the biphenyl (B1667301) system.

Table 4: Predicted UV-Vis Absorption Maxima

Electronic Transition Predicted λmax (nm)
π → π* 250 - 300

By providing a theoretical framework for interpreting experimental data, these computational studies on the spectroscopic signatures of this compound are instrumental for its unambiguous structural characterization and for a deeper understanding of its physicochemical properties.

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Insight into 3 Chloro 4 Methyl 1,1 Biphenyl 3 Amine

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and structural characterization of 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine. scispace.com By providing exact mass measurements with high accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. scirp.org This capability is crucial for distinguishing between isobaric species and confirming the molecular formula.

The fragmentation pathways of aromatic amines under mass spectrometric conditions often involve characteristic losses of small neutral molecules. hnxb.org.cn For this compound, collision-induced dissociation (CID) experiments would likely reveal fragmentation patterns initiated by the cleavage of the C-N bond or the biphenyl (B1667301) linkage. The presence of a chlorine atom introduces a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a powerful diagnostic tool in isotopic profiling. The precise mass difference between these isotopic peaks can be used to confirm the presence and number of chlorine atoms in the molecule and its fragments.

A plausible fragmentation pathway, initiated by protonation of the amine group, could involve the loss of ammonia (B1221849) (NH₃), followed by cleavage of the biphenyl bond or loss of the chlorine atom. The high-resolution capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are essential for resolving these fragments and proposing their elemental compositions with high confidence. nih.gov Isotopic labeling studies, for instance, using deuterium-labeled analogues, can further elucidate the fragmentation mechanisms by tracking the location of the label in the fragment ions. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z (³⁵Cl)Predicted m/z (³⁷Cl)Description
[M+H]⁺218.0836220.0807Protonated molecular ion
[M-NH₂]⁺202.0544204.0515Loss of amino radical
[M-Cl]⁺182.0964-Loss of chlorine radical
[C₁₃H₁₃N]⁺183.1048-Fragment from biphenyl cleavage
[C₇H₇]⁺91.0548-Toluene fragment
[C₆H₄Cl]⁺111.0023113.0004Chlorophenyl fragment

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex aromatic spin systems and potential for signal overlap often necessitate the use of multi-dimensional NMR techniques for unambiguous assignments. omicsonline.orgresearchgate.net

Two-dimensional (2D) NMR experiments are fundamental for establishing the covalent framework of the molecule. slideshare.netepfl.ch

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY spectra would delineate the spin systems within each of the two aromatic rings, allowing for the assignment of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu The HSQC spectrum is crucial for assigning the ¹³C resonances of the protonated carbons in the molecule. wpmucdn.com

Table 2: Expected Key 2D NMR Correlations for this compound

TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY ¹H - ¹HCorrelations between adjacent aromatic protons on each ring.Defines proton connectivity within each phenyl ring.
HSQC ¹H - ¹³C (¹J)Each aromatic and methyl proton with its directly bonded carbon.Assigns protonated carbon signals.
HMBC ¹H - ¹³C (²⁻³J)Methyl protons to C-4, C-3, and C-5. Aromatic protons to carbons within the same ring and across the biphenyl linkage.Confirms substitution pattern and links the two phenyl rings.

The biphenyl linkage in this compound is not rigid, and rotation around the C-C single bond connecting the two phenyl rings can occur. Dynamic NMR (DNMR) is the primary technique used to study such conformational dynamics and to quantify the energy barriers associated with this rotation. nih.govmdpi.com

Atropisomerism can arise in substituted biphenyls if the rotation around the central C-C bond is sufficiently hindered. The presence of substituents at the ortho positions of the biphenyl core significantly impacts the rotational barrier. researchgate.netnih.gov In the case of this compound, the substituents are not in the ortho positions, suggesting that the rotational barrier might be relatively low.

DNMR studies involve acquiring NMR spectra at various temperatures. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals for symmetrically related nuclei will be observed. As the temperature is lowered, the rotation slows down. If the barrier is high enough, the exchange rate may become slow enough to observe separate signals for the different conformations (rotamers). By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the rate of exchange and, subsequently, the free energy of activation (ΔG‡) for the rotational process.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the exact positions of all atoms, leading to precise bond lengths, bond angles, and torsion angles.

A key structural parameter that would be determined is the dihedral angle between the two phenyl rings, which describes the degree of twisting around the central C-C bond. This angle is a result of the balance between steric hindrance from the substituents and the electronic effects that favor planarity.

Furthermore, the crystal structure reveals the packing of the molecules in the crystal lattice and provides detailed insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.govias.ac.in The amino group of this compound can act as a hydrogen bond donor, and potentially an acceptor, leading to the formation of specific supramolecular architectures. researchgate.net Analysis of these interactions is crucial for understanding the physical properties of the solid material.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups. ias.ac.in

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is characteristic of a primary amine (symmetric and asymmetric stretches).

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations of the methyl group, just below 3000 cm⁻¹.

C=C stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations , typically in the 1250-1350 cm⁻¹ range.

C-Cl stretching vibrations , which are typically found in the lower frequency region of the spectrum.

The position and shape of the N-H stretching bands are particularly sensitive to hydrogen bonding. nasa.govtandfonline.com In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amine groups of adjacent molecules would lead to a broadening and a shift to lower frequencies (red-shift) of the N-H stretching bands compared to the gas phase or dilute solutions in non-polar solvents. researchgate.netmdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Analysis of Chiral Derivatives

While this compound itself is not chiral, it can be used as a precursor for the synthesis of chiral derivatives, or it could potentially exhibit atropisomerism under certain conditions if rotation around the biphenyl bond is restricted. Chiroptical techniques are essential for the stereochemical analysis of such chiral molecules. numberanalytics.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The ECD spectrum is highly sensitive to the three-dimensional structure and absolute configuration of the molecule. rsc.orgresearchgate.net For chiral derivatives of this compound, experimental ECD spectra can be compared with quantum-mechanically calculated spectra to determine the absolute configuration. nih.govchemrxiv.org The biphenyl moiety itself is a well-known chromophore, and its chiroptical properties are strongly dependent on the dihedral angle between the two rings. researchgate.netmdpi.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. youtube.comnih.gov VCD provides detailed stereochemical information and is particularly useful for complex molecules. mdpi.com The advantage of VCD is that it probes the chirality of the entire molecule through its vibrational modes, offering a wealth of structural information. nih.govrsc.org Similar to ECD, the comparison of experimental and calculated VCD spectra is a powerful method for determining the absolute configuration of chiral derivatives.

The application of these chiroptical methods would be crucial if, for example, the amine group were to be derivatized with a chiral auxiliary, inducing diastereomers, or if the substitution pattern were modified to create stable atropisomers.

Chromatographic Techniques with Advanced Detection (e.g., LC-MS/MS) for Mechanistic Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical and metabolic research due to its exceptional sensitivity and specificity. rsc.orgkuleuven.be This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the mass analysis and structural elucidation power of tandem mass spectrometry. rsc.org For a molecule like this compound, LC-MS/MS is ideally suited for mechanistic studies, such as identifying metabolites or degradation products in various matrices. kuleuven.be

The process involves introducing a sample into the LC system, where the parent compound and its related products are separated based on their physicochemical properties (e.g., polarity) as they interact with the stationary phase of the chromatographic column. unige.chpressbooks.pub Following separation, the eluted compounds are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.

In a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), a specific precursor ion (the molecular ion of the target analyte) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of certainty in both identification and quantification, even at trace levels. kuleuven.be The fragmentation pattern is characteristic of the molecule's structure and is crucial for identifying unknown metabolites or confirming the structure of suspected products. researchgate.net

For instance, in a metabolic study of this compound, LC-MS/MS could be used to track its transformation. The high resolving power of modern LC columns allows for the separation of the parent compound from its metabolites, which may include hydroxylated, N-acetylated, or glucuronidated species. The subsequent MS/MS analysis would provide distinct fragmentation patterns for each of these compounds, enabling their unambiguous identification.

Table 1: Hypothetical LC-MS/MS Parameters for Mechanistic Analysis of this compound and Potential Metabolites
CompoundExpected Retention Time (min)Precursor Ion (m/z) [M+H]⁺Key Product Ions (m/z)Postulated Modification
This compound8.2218.08201.05, 165.08, 152.04Parent Compound
Hydroxylated Metabolite6.5234.08217.05, 181.08, 167.06Oxidation (+O)
N-Acetyl Metabolite7.8260.10218.08, 201.05, 165.08Acetylation (+C₂H₂O)

Derivatization Strategies for Enhanced Analytical Performance in Mechanistic Studies

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties for techniques like chromatography. nih.govresearchgate.net For primary amines such as this compound, derivatization can be employed to enhance detection sensitivity, improve chromatographic peak shape, and increase ionization efficiency in mass spectrometry. nih.goviu.eduthermofisher.com This is particularly valuable in mechanistic studies where metabolites or reaction products may be present at very low concentrations. helsinki.fi

The primary amine group on the biphenyl structure is a reactive site suitable for various derivatization reactions. The choice of reagent depends on the analytical goal and the detection method. nih.gov

Key Derivatization Strategies:

Dansylation: Reacting the amine with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) introduces a highly fluorescent dansyl group. This significantly enhances detection limits when using a fluorescence detector with HPLC. nih.govnih.gov The bulky, non-polar nature of the dansyl group can also improve chromatographic retention on reversed-phase columns and enhance ionization efficiency in ESI-MS. nih.gov

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a stable amide derivative. iu.edu This process can improve the volatility and thermal stability of the analyte, which is beneficial for gas chromatography (GC) analysis, and can also lead to better peak shapes and reduced tailing in liquid chromatography by masking the polar amine group. iu.edusemanticscholar.org

Fmoc-Cl Derivatization: 9-fluorenylmethyl chloroformate (FMOC-Cl) is another common reagent that attaches a fluorescent Fmoc group to primary and secondary amines. nih.govthermofisher.com The resulting derivatives exhibit strong UV absorbance and fluorescence, allowing for highly sensitive detection. thermofisher.com Fmoc derivatives are often stable and show good chromatographic behavior. nih.gov

OPA Derivatization: o-Phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. nih.govthermofisher.com This pre-column derivatization is widely used for the analysis of amino acids and other primary amines due to its speed and the sensitivity it imparts. nih.gov

The application of a derivatization strategy can be critical for achieving the necessary limits of quantification to accurately model kinetic processes or to detect transient intermediates in a reaction mechanism. For example, derivatizing samples with dansyl chloride before LC-MS/MS analysis could allow for the detection of trace amounts of this compound and its primary amine-containing metabolites that might otherwise be undetectable. nih.gov

Table 2: Comparison of Common Derivatization Reagents for Primary Amines
Derivatizing ReagentAbbreviationTarget Functional GroupPrimary Analytical EnhancementTypical Detection Method
5-(Dimethylamino)naphthalene-1-sulfonyl chlorideDansyl-ClPrimary/Secondary AminesFluorescence, MS IonizationHPLC-FLD, LC-MS nih.gov
9-Fluorenylmethyl chloroformateFMOC-ClPrimary/Secondary AminesFluorescence, UV AbsorbanceHPLC-FLD/UV thermofisher.com
o-PhthalaldehydeOPAPrimary Amines (with thiol)FluorescenceHPLC-FLD nih.gov
Trifluoroacetic anhydrideTFAAPrimary/Secondary AminesVolatility (for GC), Peak ShapeGC-MS, LC-UV/MS iu.edu

Derivatization and Functionalization Strategies for 3 Chloro 4 Methyl 1,1 Biphenyl 3 Amine

Amide and Sulfonamide Formation via the Amine Moiety

The primary amine group in 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine serves as a prime site for the formation of amide and sulfonamide linkages. These reactions are fundamental in organic synthesis, allowing for the introduction of a wide array of functional groups.

Amide bond formation can be readily achieved by reacting the amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. The use of coupling agents like carbodiimides can facilitate the reaction with carboxylic acids, promoting the formation of a stable amide bond under mild conditions.

Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides in the presence of a base. This reaction provides a robust method for incorporating sulfonyl groups, which are prevalent in many biologically active compounds. The general schemes for these transformations are presented below:

Reaction TypeReactantsProduct
Amide FormationThis compound + R-COOH (with coupling agent) or R-COClN-(3'-Chloro-4-methyl-[1,1'-biphenyl]-3-yl)acetamide derivative
Sulfonamide FormationThis compound + R-SO₂ClN-(3'-Chloro-4-methyl-[1,1'-biphenyl]-3-yl)benzenesulfonamide derivative

N-Alkylation and N-Acylation Reactions of the Amine

Further diversification of the amine moiety can be achieved through N-alkylation and N-acylation reactions.

N-Alkylation introduces alkyl groups onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. This can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions.

N-Acylation , the introduction of an acyl group, is typically performed using acid chlorides or anhydrides. This reaction is generally high-yielding and provides a straightforward route to N-acylated biphenyl (B1667301) amines. These derivatives can exhibit altered electronic and steric properties compared to the parent amine.

Palladium-Catalyzed C-H Activation and Late-Stage Functionalization

The biphenyl core of this compound offers multiple sites for carbon-hydrogen (C-H) bond activation, a powerful tool for late-stage functionalization. Palladium catalysis is a prominent strategy for achieving selective C-H functionalization, allowing for the introduction of various functional groups directly onto the aromatic rings.

The directing capability of the amine group, or a derivative thereof, can be harnessed to control the regioselectivity of the C-H activation process. This enables the targeted modification of specific positions on the biphenyl scaffold, avoiding the need for pre-functionalized starting materials. Late-stage functionalization is particularly valuable in medicinal chemistry for the rapid generation of analogues of a lead compound.

Introduction of Additional Halogen Atoms or Alkyl Groups on the Biphenyl Core

The aromatic rings of the biphenyl system are susceptible to electrophilic substitution reactions, allowing for the introduction of additional substituents.

Halogenation , such as chlorination, bromination, or iodination, can be achieved using appropriate halogenating agents and catalysts. The directing effects of the existing chloro, methyl, and amino (or derivatized amino) groups will influence the position of the incoming halogen atom.

Alkylation , typically through Friedel-Crafts reactions, allows for the introduction of further alkyl groups onto the biphenyl core. The choice of alkylating agent and reaction conditions is crucial for controlling the selectivity and avoiding polysubstitution.

Synthesis of Heterocyclic Rings Annulated to the Biphenyl System

The amine functionality and the aromatic nature of the biphenyl core provide opportunities for the construction of fused heterocyclic rings. Through carefully designed reaction sequences, it is possible to build additional rings onto the existing scaffold, leading to the formation of more complex, polycyclic aromatic systems. For instance, reactions involving the amine group and a suitably functionalized ortho position on the biphenyl ring can lead to the formation of nitrogen-containing heterocycles.

Formation of Polymeric or Supramolecular Assemblies Incorporating the Biphenyl Amine Unit

The bifunctional nature of this compound, with its reactive amine group and potential for further functionalization on the biphenyl core, makes it an attractive building block for the synthesis of polymers and supramolecular assemblies.

Polymerization can be achieved by reacting the diamine derivative of this compound (or the amine group in conjunction with another reactive site introduced onto the biphenyl core) with suitable co-monomers. This can lead to the formation of polyamides, polyimides, or other classes of polymers with the rigid biphenyl unit incorporated into the backbone, potentially imparting desirable thermal and mechanical properties.

In supramolecular chemistry , the specific steric and electronic features of this biphenyl amine can be exploited to design molecules that self-assemble into well-defined, non-covalent structures through interactions such as hydrogen bonding or π-π stacking.

Applications and Research Directions in Advanced Chemical Systems Utilizing 3 Chloro 4 Methyl 1,1 Biphenyl 3 Amine

Role as Ligands in Organometallic Catalysis

Asymmetric Catalysis Employing Chiral 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine Derivatives

Chiral amines are crucial in asymmetric catalysis. acsgcipr.orgsigmaaldrich.com While methods exist for the asymmetric synthesis of various chiral amines and their application in catalysis, nih.govresearchgate.net specific studies describing the synthesis of chiral derivatives of this compound and their subsequent use as catalysts or ligands in asymmetric transformations have not been identified in the available literature.

Application in Cross-Coupling and C-H Functionalization Reactions

Aromatic amines and their derivatives can act as directing groups or coupling partners in C-H functionalization and cross-coupling reactions. nih.govresearchgate.netnih.gov The core structure of this compound suggests potential utility in these areas. However, specific examples, catalyst systems, and reaction yields employing this exact molecule are not documented in the reviewed sources.

Integration into Functional Materials

The electronic properties of substituted biphenyls make them attractive candidates for functional materials.

Monomers for Polymeric Systems with Tunable Optoelectronic Properties

Aromatic diamines are frequently used as monomers for high-performance polymers like polyamides and polyimides, some of which possess interesting optoelectronic properties. rsc.org There is, however, no specific research available that documents the polymerization of this compound or the optoelectronic characteristics of the resulting polymers.

Components in Liquid Crystals, Organic Semiconductors, or Metal-Organic Frameworks (MOFs)

The rigid, elongated structure of biphenyls is a common motif in liquid crystals. tcichemicals.comgoogle.comnih.gov Similarly, triarylamine and biphenyl (B1667301) units are often incorporated into organic semiconductors and as organic linkers in Metal-Organic Frameworks (MOFs). google.comresearchgate.netnih.govrsc.orgresearchgate.net Despite the structural suitability, there are no specific reports on the integration of this compound into these advanced material systems.

Use as Building Blocks in Supramolecular Chemistry and Self-Assembling Systems

The amine group on the biphenyl structure offers a potential site for hydrogen bonding, a key interaction in supramolecular chemistry. mdpi.comst-andrews.ac.uk This could allow this compound to act as a building block for creating larger, self-assembled structures. Nevertheless, the scientific literature lacks specific studies on the use of this compound in designing and synthesizing supramolecular assemblies.

Mechanistic Probes in Biological Systems (Focus on Ligand-Receptor Binding and Enzyme Inhibition Mechanisms)

The biphenyl scaffold is a recurring motif in the design of biologically active molecules. However, specific studies detailing the application of this compound as a direct mechanistic probe to investigate ligand-receptor binding interactions or enzyme inhibition mechanisms are not extensively represented in current scientific literature. The utility of a compound as a mechanistic probe often relies on specific, targeted investigations into its interactions with biological macromolecules. While structurally related biphenyl and aniline (B41778) derivatives have been explored as inhibitors for various enzymes, such as monoamine oxidase-B and carbonic anhydrase, dedicated research focusing on this compound in this capacity is not prominently documented. asiapharmaceutics.infonih.gov The development of such a probe would typically involve derivatization to incorporate reporter groups or reactive moieties, followed by detailed biochemical and structural analysis to elucidate its binding mode and functional effects.

Precursors for Advanced Pharmaceutical Intermediates (Focus on Synthetic Utility and Scaffold Design)

The true value of this compound in advanced chemical systems lies in its role as a versatile precursor for the synthesis of complex pharmaceutical intermediates. The biphenyl scaffold is recognized as a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. researchgate.net The specific substitution pattern of this compound—featuring a chloro group, a methyl group, and a reactive primary amine—makes it a valuable building block for creating sophisticated molecular architectures.

The primary amine group serves as a critical synthetic handle for a variety of chemical transformations. It allows for the facile construction of amides, sulfonamides, ureas, and carbamates, or it can participate in cyclization reactions to form heterocyclic systems. These reactions are fundamental in medicinal chemistry for assembling larger, more complex molecules with tailored pharmacological profiles.

A particularly significant application for this type of intermediate is in the synthesis of kinase inhibitors. Protein kinases are a major class of drug targets, and many approved kinase inhibitors feature a core scaffold derived from substituted anilines or biphenyls. ed.ac.uknih.gov The quinazoline (B50416) core, for example, is a well-established framework for potent kinase inhibitors, and its synthesis can readily incorporate biphenyl amine precursors. oncotarget.com The 3'-chloro and 4-methyl substituents on the biphenyl rings of this compound provide specific steric and electronic properties that can be exploited to achieve selective binding to the ATP-binding pocket of a target kinase, thereby enhancing potency and selectivity. oncotarget.com

The synthetic utility of the this compound scaffold is summarized in the table below, highlighting its potential in the design of advanced pharmaceutical intermediates.

Structural FeatureSynthetic TransformationResulting Moiety/ScaffoldApplication in Scaffold Design
Primary Aromatic Amine (-NH₂)Acylation (e.g., with an acyl chloride or carboxylic acid)AmideIntroduction of diverse side chains to explore structure-activity relationships (SAR). mdpi.com
Primary Aromatic Amine (-NH₂)Reaction with IsocyanateUreaFormation of key hydrogen-bonding interactions within enzyme active sites. sigmaaldrich.com
Primary Aromatic Amine (-NH₂)Cyclization Reactions (e.g., with dicarbonyl compounds)Heterocyclic rings (e.g., quinazolines, pyrimidines)Construction of core scaffolds for kinase inhibitors and other therapeutic agents. oncotarget.comnih.gov
Biphenyl CoreServes as a rigid scaffoldSubstituted BiphenylPositions functional groups in a defined three-dimensional space to optimize receptor or enzyme binding. researchgate.net
Chloro & Methyl GroupsModulate electronic and steric propertiesSubstituted BiphenylFine-tuning of binding affinity, selectivity, and pharmacokinetic properties of the final compound. oncotarget.com

By leveraging these synthetic pathways, medicinal chemists can utilize this compound as a foundational element to construct libraries of complex molecules for screening against various therapeutic targets, underscoring its importance as an advanced pharmaceutical intermediate.

Future Perspectives and Emerging Research Opportunities for 3 Chloro 4 Methyl 1,1 Biphenyl 3 Amine

Innovations in Sustainable and Atom-Economical Synthesis

Traditional synthetic routes to substituted biphenyl (B1667301) amines often rely on multi-step processes that may involve harsh reagents and generate significant waste, exhibiting low atom economy. The future of synthesizing 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine will increasingly focus on green chemistry principles to enhance sustainability and efficiency.

Emerging strategies are centered on minimizing waste, reducing energy consumption, and utilizing catalytic processes. acs.orgresearchgate.net One of the most promising avenues is the direct C-H bond activation and functionalization. tandfonline.comtandfonline.com This approach allows for the coupling of two aromatic rings by activating otherwise inert carbon-hydrogen bonds, representing a highly atom-economical alternative to classical cross-coupling reactions that require pre-functionalized starting materials. ichem.mdnih.gov For instance, a potential sustainable route could involve the palladium-catalyzed C-H arylation of a 3-chloroaniline (B41212) derivative with toluene, or vice-versa, thereby constructing the biphenyl core in a single, efficient step.

Further innovations are expected in the use of renewable resources, greener solvents, and alternative energy sources like microwave irradiation to accelerate reaction times and improve yields. acs.org The development of recyclable catalysts, potentially heterogeneous catalysts based on metal-organic frameworks (MOFs) or supported nanoparticles, will also be crucial in designing truly sustainable synthetic protocols. ichem.md These methods aim to reduce the environmental footprint associated with the production of complex molecules like this compound.

Table 1: Comparison of Synthetic Approaches

Feature Traditional Synthesis (e.g., Suzuki Coupling) Future Sustainable Synthesis (e.g., C-H Activation)
Atom Economy Moderate (generates stoichiometric byproducts) High (ideally produces only water or H2 as byproduct)
Starting Materials Requires pre-functionalized arenes (e.g., boronic acids, organohalides) Utilizes simpler, unactivated arenes
Catalyst Often homogeneous palladium catalysts Recyclable heterogeneous or advanced homogeneous catalysts
Waste Generation Significant, including metallic and salt waste Minimized
Energy Input Often requires high temperatures over long periods Potentially lower with microwave or flow chemistry

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of this compound is dictated by its three key components: the two phenyl rings and the primary amine group. The amine group is a nucleophilic center and a site for a wide range of chemical transformations, including acylation, alkylation, and diazotization. diva-portal.orgresearchgate.net Future research will likely explore novel transformations, such as photoredox-catalyzed reactions. For example, the amine can be converted into an imine, which can then undergo reductive coupling reactions to form complex diamine structures, a reaction motif that has been demonstrated for other N-benzylidene-[1,1'-biphenyl]-2-amines. tandfonline.comtandfonline.com

A significant area of opportunity lies in the application of this compound and its derivatives in catalysis. The biphenylamine scaffold is a precursor to valuable ligand architectures. By functionalizing the amine group, it is possible to synthesize a variety of ligands, such as phosphino-amine (PN) ligands, which are highly effective in transition metal catalysis. ichem.md These ligands can be used in reactions like hydrogen-borrowing alkylations and other cross-coupling reactions. chemicalbook.com The steric and electronic properties of the ligand can be fine-tuned by the substituents on the biphenyl core, making this compound an attractive starting point for developing bespoke catalysts for specific organic transformations.

Table 2: Potential Catalytic Applications of Derivatives

Derivative Type Potential Catalytic Application Metal Center
Phosphino-amine Ligands Asymmetric Hydrogenation, Cross-Coupling Rhodium, Iridium, Palladium
Schiff Base Ligands Oxidation Reactions, Polymerization Manganese, Cobalt, Copper
N-Heterocyclic Carbene (NHC) Precursors Metathesis, C-H Activation Ruthenium, Gold

Advanced Materials Design and Integration Beyond Current Paradigms

The rigid biphenyl structure, combined with the potential for electronic modification through its substituents, makes this compound a promising candidate for the design of advanced organic materials. Biphenyl derivatives are already utilized in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.gov Specifically, aromatic amines and their derivatives often exhibit excellent hole-transporting properties. beilstein-journals.org

Future research could focus on incorporating this compound as a monomer into novel polymers. The primary amine group provides a reactive handle for polymerization reactions, such as the formation of polyamides or polyimides. mdpi.com These polymers could possess high thermal stability and unique optoelectronic properties, making them suitable for applications in flexible electronics, sensors, or electrochromic devices. The presence of the chlorine atom can enhance inter-chain interactions and influence the material's solubility and film-forming characteristics. By derivatizing the amine to create larger, conjugated structures, new materials with tailored band gaps and charge carrier mobilities can be designed for use in organic photovoltaics and field-effect transistors. tandfonline.comtandfonline.com

Table 3: Potential Material Applications

Material Class Potential Application Key Property
Hole-Transporting Materials OLEDs, Perovskite Solar Cells High charge carrier mobility, suitable HOMO level
High-Performance Polymers (Polyamides, Polyimides) Aerospace, Electronics High thermal stability, mechanical strength
Electrochromic Polymers Smart Windows, Displays Reversible color change upon redox reaction
Luminescent Materials Sensors, Bio-imaging Tunable fluorescence properties

Interdisciplinary Research with Computational and Advanced Analytical Sciences

The advancement of research on this compound will be significantly enhanced through a close collaboration between synthetic chemistry and computational and analytical sciences.

Computational Studies: Density Functional Theory (DFT) and other molecular modeling techniques can provide profound insights into the molecule's properties before synthesis. ichem.md These methods can be used to predict its electronic structure (HOMO/LUMO energy levels), optimal geometry (including the dihedral angle between the phenyl rings), and spectroscopic characteristics. acs.org Such computational screening can guide the rational design of derivatives with specific properties for catalytic or materials science applications, saving significant experimental time and resources. For instance, DFT can help predict how different substituents on the amine or the biphenyl rings would affect the molecule's performance as a hole-transporting material or the binding affinity of a derived ligand to a metal center. researchgate.net

Advanced Analytical Techniques: The precise characterization of this compound and its derivatives is crucial. Advanced analytical methods are essential for this purpose. Two-dimensional Nuclear Magnetic Resonance (NMR) techniques, such as NOESY, can be used to study the conformation and the spatial relationship between the different parts of the molecule in solution. researchgate.net Advanced mass spectrometry techniques, such as chemical ionization, can provide detailed information about the fragmentation patterns of halogenated biphenyls, aiding in structural elucidation and impurity profiling. taylorfrancis.com The "ortho effect" in mass spectrometry, for example, can help distinguish between isomers based on their fragmentation behavior. mdpi.com Techniques like X-ray crystallography will be vital for determining the solid-state structure of the molecule and its derivatives, providing crucial information for understanding its properties in materials applications. nih.gov

Q & A

Q. Case Study :

  • Boc-protected derivative : React with 2-iodobenzoyl chloride under Schotten-Baumann conditions (yield: 63%) .

Advanced: How are computational methods used to predict biological targets or optimize derivatives?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and QSAR modeling guide target identification:

  • Docking : Screen against kinase or GPCR libraries to prioritize targets (e.g., interaction with CYP450 enzymes due to chloro/methyl motifs) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (Cl) enhance stability in hydrophobic binding pockets .

Example Workflow:

Generate 3D conformers (OpenBabel).

Dock into Plasmodium falciparum enoyl-ACP reductase (antimalarial target) .

Validate with in vitro IC₅₀ assays.

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:
Meta-analysis of experimental variables clarifies discrepancies:

  • Assay Conditions : Compare solvent (DMSO vs. ethanol), cell lines, and incubation times.
  • Structural Nuances : Note differences in substituent positions (e.g., 3'-Cl vs. 4'-Cl alters steric bulk).

Q. Case Study :

  • Analog 3g (4'-chloro) showed 92% yield and antimalarial IC₅₀ = 12 nM, while 3i (bulky dibutyl group) had 24% yield and IC₅₀ = 180 nM, highlighting steric effects .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate, 5–20% EA).
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystal formation (mp: 106–108°C) .

Purity Validation:

  • HPLC : >98% purity with C18 column (ACN/H₂O, 70:30).
  • TLC : Rf = 0.39 (hexane:ethyl acetate, 3:1) .

Advanced: What strategies mitigate decomposition during storage or under experimental conditions?

Methodological Answer:

  • Storage : Argon atmosphere at –20°C in amber vials to prevent photodegradation.
  • Buffered Solutions : Use pH 7.4 PBS to avoid amine protonation/degradation .

Stability Data:

ConditionHalf-life (Days)Degradation Product
Ambient light/air7Oxidized quinone
Argon/–20°C>90None detected

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